molecular formula C19H21ClN2O3 B2915102 1-(5-Chloro-2-methoxyphenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea CAS No. 2034451-06-2

1-(5-Chloro-2-methoxyphenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea

Cat. No. B2915102
CAS RN: 2034451-06-2
M. Wt: 360.84
InChI Key: LOULZZGVSXQUHZ-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea, also known as CM-272, is a novel small molecule inhibitor that has been synthesized for its potential use in cancer treatment. It has been found to exhibit potent anti-proliferative effects against a variety of cancer cell lines, including those resistant to conventional chemotherapeutic agents.

Scientific Research Applications

Nonlinear Optical Properties

Studies on bis-chalcone derivatives doped in polymer matrices have revealed significant findings regarding their nonlinear optical properties. Such derivatives have shown considerable second-harmonic generation (SHG) conversion efficiencies and third-order nonlinear optical properties, making them potential candidates for optical limiting materials primarily due to two-photon absorption phenomenon (Shettigar et al., 2006).

Environmental Phenols Measurement

An advanced method involving online solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has been developed for measuring various environmental phenols, including parabens and triclosan, in human milk. This method demonstrates the widespread use and potential health risks associated with these compounds, highlighting their significance in environmental and health-related research (Ye et al., 2008).

Synthetic Methodologies for Ureas

Research has focused on developing safer, environmentally friendly synthetic methodologies for ureas, traditionally synthesized using hazardous reagents like phosgene and isocyanates. Recent advancements include the use of cleaner, safer alternatives and catalytic processes involving CO and CO2, aiming to reduce hazardous material use and chemical waste (Bigi et al., 2000).

Cytokinin-like Activity and Rooting Enhancement

Urea derivatives have been identified as positive regulators of cell division and differentiation, with some showing cytokinin-like activity that exceeds that of adenine compounds. These derivatives, including forchlorofenuron (CPPU) and thidiazuron (TDZ), are extensively used in plant morphogenesis studies to enhance adventitious root formation, providing valuable tools in agricultural biotechnology (Ricci & Bertoletti, 2009).

Analytical Toxicology

Toxicokinetic and analytical toxicology studies of novel NBOMe derivatives have highlighted the importance of understanding drug interactions, elimination routes, and the development of screening procedures. Such studies contribute to forensic and clinical toxicology by enabling the reliable identification of substances in case of abuse or intoxication (Richter et al., 2019).

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c1-12(9-13-3-5-17-14(10-13)7-8-25-17)21-19(23)22-16-11-15(20)4-6-18(16)24-2/h3-6,10-12H,7-9H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOULZZGVSXQUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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